Aqueous chemoenzymatic one-pot enantioselective synthesis of tertiary α-aryl cycloketones via Pd-catalyzed C–C formation and enzymatic CC asymmetric hydrogenation†

Green Chemistry Pub Date: 2021-02-22 DOI: 10.1039/D1GC00372K

Abstract

An aqueous chemoenzymatic cascade reaction combining Pd-catalyzed C–C formation and enzymatic C[double bond, length as m-dash]C asymmetric hydrogenation (AH) was developed for enantioselective synthesis of tertiary α-aryl cycloketones in good yields and excellent enantioselectivities. The stereopreference of the enzyme in AH of α-aryl cyclohexenones was studied. An enantiocomplementary enzyme was obtained by site-directed mutation.

Graphical abstract: Aqueous chemoenzymatic one-pot enantioselective synthesis of tertiary α-aryl cycloketones via Pd-catalyzed C–C formation and enzymatic C [[double bond, length as m-dash]] C asymmetric hydrogenation
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